molecular formula C22H16N2O B188549 (1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone CAS No. 7189-06-2

(1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone

Cat. No. B188549
CAS RN: 7189-06-2
M. Wt: 324.4 g/mol
InChI Key: FVOKDMDUQWBUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone, also known as DPPM, is a heterocyclic compound that has been widely studied for its potential use in scientific research. This molecule is of interest due to its unique structure and ability to interact with biological systems, making it a valuable tool in the study of various biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of (1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone is not fully understood, but it is believed to interact with various cellular pathways and enzymes. One proposed mechanism involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

Biochemical And Physiological Effects

(1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial properties. It has also been shown to have antioxidant activity, which may be beneficial in the treatment of various diseases. Additionally, (1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone has been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using (1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone in lab experiments is its unique structure, which allows it to interact with various biological systems. Additionally, (1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone has been extensively studied and has a well-established safety profile. However, one limitation of using (1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone in lab experiments is its relatively low solubility, which may make it difficult to work with in certain applications.

Future Directions

There are many potential future directions for the study of (1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone. One area of interest is the development of new therapeutic agents based on the structure of (1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone. Additionally, further research is needed to fully understand the mechanism of action of (1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone and its potential use in the treatment of various diseases. Other potential future directions include the development of new synthesis methods for (1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone and the study of its interactions with other biological systems.

Synthesis Methods

The synthesis of (1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone can be achieved through a number of different methods, including the reaction of 1-phenyl-3-(phenylamino)-1H-pyrazole-4-carbaldehyde with benzene in the presence of a catalyst. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of the (1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone molecule.

Scientific Research Applications

(1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone has been extensively studied for its potential use in scientific research, particularly in the field of medicinal chemistry. This molecule has been shown to have a variety of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has also been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.

properties

CAS RN

7189-06-2

Product Name

(1,3-diphenyl-1H-pyrazol-4-yl)(phenyl)methanone

Molecular Formula

C22H16N2O

Molecular Weight

324.4 g/mol

IUPAC Name

(1,3-diphenylpyrazol-4-yl)-phenylmethanone

InChI

InChI=1S/C22H16N2O/c25-22(18-12-6-2-7-13-18)20-16-24(19-14-8-3-9-15-19)23-21(20)17-10-4-1-5-11-17/h1-16H

InChI Key

FVOKDMDUQWBUOE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN(C=C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4

Other CAS RN

7189-06-2

Origin of Product

United States

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